molecular formula C16H24N4O11 B591466 Staphyloferrin B CAS No. 127689-48-9

Staphyloferrin B

Cat. No.: B591466
CAS No.: 127689-48-9
M. Wt: 448.385
InChI Key: SIAZVTIHOHTZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Staphyloferrin B is a natural product found in Cupriavidus necator and Staphylococcus hyicus with data available.

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • SB is a citrate-based polycarboxylate siderophore used by Staphylococcus aureus for iron acquisition, crucial for its colonization and virulence in vertebrate hosts. The first chemical synthesis of SB provides insights into its structure and function, facilitating the study of its biological activities and the development of structural analogues (Madsen, Johnstone, & Nolan, 2015).

Characterization and Siderophore Activity

  • Detailed chemical characterization of SB revealed its components, including l-2,3-diaminopropionic acid, citrate, ethylenediamine, and succinic semialdehyde. This analysis assists in understanding its siderophore activity, essential for iron transport in staphylococci (Drechsel et al., 2004).

Structural Insights into Enzymatic Function

  • Investigations into the structural aspects of the enzymes involved in SB biosynthesis, such as SbnH, a decarboxylase, provide valuable insights into the molecular mechanisms underlying its production. Understanding these enzymes is crucial for comprehending SB's biosynthetic pathway (Tang et al., 2019).

Molecular Characterization of Biosynthesis

  • The molecular characterization of the sbn gene cluster in S. aureus reveals the enzymes required for SB synthesis. This α-hydroxycarboxylate siderophore comprises several unique amino acids and acids, and understanding its biosynthetic pathway is key to grasping its role in iron acquisition (Cheung et al., 2009).

Role in Virulence and Iron Acquisition

  • SB plays a significant role in the virulence of S. aureus. Studies show that specific transporters in S. aureus, like Hts, Sir, and Sst, utilize SB to capture iron from human transferrin, contributing to the pathogen's virulence and adaptability (Beasley et al., 2011).

Properties

CAS No.

127689-48-9

Molecular Formula

C16H24N4O11

Molecular Weight

448.385

IUPAC Name

2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C16H24N4O11/c17-8(13(25)26)7-20-12(24)6-16(31,15(29)30)5-11(23)19-4-3-18-10(22)2-1-9(21)14(27)28/h8,31H,1-7,17H2,(H,18,22)(H,19,23)(H,20,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

SIAZVTIHOHTZDD-UHFFFAOYSA-N

SMILES

C(CC(=O)NCCNC(=O)CC(CC(=O)NCC(C(=O)O)N)(C(=O)O)O)C(=O)C(=O)O

Synonyms

staphyloferrin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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